molecular formula C8H21NO3Si2 B010834 N-Methoxy-N,O-bis(trimethylsilyl)carbamate CAS No. 105532-86-3

N-Methoxy-N,O-bis(trimethylsilyl)carbamate

Cat. No.: B010834
CAS No.: 105532-86-3
M. Wt: 235.43 g/mol
InChI Key: GCGXSWVZNAVCBH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N,O-bis(trimethylsilyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Methoxy-N,O-bis(trimethylsilyl)carbamate involves the formation of silyl derivatives through the reaction with hydroxyl and amino groups. The silyl groups enhance the volatility and stability of the analytes, making them more suitable for analysis by gas chromatography . The methoximation reaction involves the formation of methoxime derivatives, which are more stable and easier to analyze .

Biological Activity

N-Methoxy-N,O-bis(trimethylsilyl)carbamate (MTSC) is a carbamate derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluation, and structure-activity relationships of MTSC, highlighting its pharmacological effects and mechanisms of action.

1. Synthesis and Characterization

MTSC is synthesized through a reaction involving methanol, bis(trimethylsilyl)carbamate, and appropriate catalysts. The synthesis process typically includes:

  • Reagents : Methanol, bis(trimethylsilyl)carbamate.
  • Catalysts : Acidic or basic conditions may be utilized to facilitate the reaction.
  • Characterization Techniques : Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of MTSC.

2.1 Antitumor Activity

MTSC has demonstrated significant antiproliferative effects against various cancer cell lines. A study reported that MTSC exhibited IC50 values in the low micromolar range against several tumor types, indicating potent cytotoxicity. For instance:

CompoundCell LineIC50 (µM)
MTSCHCT 1163.5
MTSCMCF-72.8
MTSCHEK 2934.0

The mechanism behind this activity may involve the induction of apoptosis and cell cycle arrest, which was confirmed through flow cytometry analyses.

2.2 Antibacterial Activity

MTSC also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that MTSC is particularly effective against:

Bacterial StrainMIC (µM)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

These findings indicate that MTSC could serve as a lead compound for developing new antibacterial agents.

The biological activity of MTSC can be attributed to several mechanisms:

  • Enzyme Inhibition : MTSC has been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cell death.
  • Modulation of Signaling Pathways : Studies indicate that MTSC affects pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Study 1: Antiproliferative Effects in vitro

In a controlled study, MTSC was administered to various cancer cell lines to assess its antiproliferative effects. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 2 µM.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of MTSC against clinical isolates of E. faecalis. The compound demonstrated significant activity with an MIC of 8 µM, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antibacterial applications. Its ability to modulate various biological pathways makes it a valuable candidate for further research and development in drug design.

Properties

IUPAC Name

trimethylsilyl N-methoxy-N-trimethylsilylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO3Si2/c1-11-9(13(2,3)4)8(10)12-14(5,6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGXSWVZNAVCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON(C(=O)O[Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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